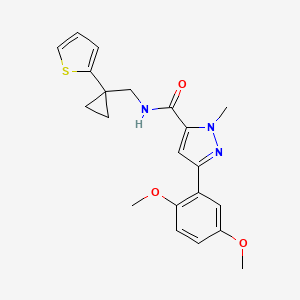
3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1H-pyrazole-5-carboxamide is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Structural Characteristics
This compound features a pyrazole ring and a thiophene moiety , which are known for their diverse pharmacological properties. The methoxy groups at the 2 and 5 positions of the phenyl ring enhance electron-donating capabilities, potentially increasing the compound's reactivity and solubility in biological systems. The carboxamide group contributes to its polarity, making it suitable for interaction with various biological targets.
Molecular Formula and Weight
- Molecular Formula: C22H25N3O3S
- Molecular Weight: Approximately 439.55 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common approach includes:
- Formation of the pyrazole core through condensation reactions.
- Introduction of the thiophene group via electrophilic substitution.
- Final modification to incorporate the methoxy groups and carboxamide functionality.
Anticancer Activity
Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating promising cytotoxic effects. For instance:
- IC50 Values: Preliminary data suggest IC50 values in the low micromolar range against several human cancer cell lines, comparable to established chemotherapeutics .
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 5.4 |
| Human Lung Adenocarcinoma | 4.9 |
| Human Breast Cancer | 6.2 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been evaluated using in vivo models:
- Carrageenan-Induced Paw Edema Model: The compound demonstrated significant reduction in edema compared to control groups, indicating strong anti-inflammatory activity.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 62 |
The mechanism of action is believed to involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory pathways .
Antimicrobial Activity
The antimicrobial efficacy of similar pyrazole derivatives has been documented, suggesting that this compound may also possess antibacterial and antifungal properties:
- Minimum Inhibitory Concentration (MIC): Studies on related compounds have shown MIC values as low as 10 µg/mL against various bacterial strains .
Case Studies
A notable case study involved the application of this compound in a model of neuroinflammation where it was found to significantly reduce inflammatory markers such as TNF-alpha and IL-6 in animal models. This suggests potential therapeutic applications in neurodegenerative disorders characterized by chronic inflammation .
特性
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-24-17(20(25)22-13-21(8-9-21)19-5-4-10-28-19)12-16(23-24)15-11-14(26-2)6-7-18(15)27-3/h4-7,10-12H,8-9,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOMURJQJRMGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3(CC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














